molecular formula C26H30N2O5S B2723415 1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 712345-59-0

1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No. B2723415
CAS RN: 712345-59-0
M. Wt: 482.6
InChI Key: BUEQWIMGGCWWTA-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol, also known as P-MPPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis Techniques and Receptor Antagonism

A novel synthesis method developed for sulfonamides, starting with compounds like PSB-1115 and SPT, led to potent adenosine A2B receptor antagonists. This approach used p-nitrophenoxide as a leaving group, facilitating a reaction with a variety of amines to yield sulfonamides with enhanced potency at A2B receptors. The most notable compound, PSB-601, demonstrated significant selectivity and potency, highlighting the method's efficacy for developing receptor-specific antagonists (Luo Yan et al., 2006).

Transition Metal Complexes and Biological Activity

Sulfonamide-derived ligands and their metal complexes were synthesized, showing moderate to significant antibacterial and antifungal activities. This work demonstrates the potential of sulfonamide compounds in developing new antimicrobial agents, with their metal complexes offering a new avenue for therapeutic applications (Z. Chohan & H. Shad, 2011).

PPARgamma Agonists Development

Research into (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-y l)e thoxy]phenyl¿propanoic acid (2) and its derivatives provided insights into the development of potent PPARgamma agonists. This included modifications to increase solubility and selectivity, highlighting the compound's potential in targeting metabolic disorders (J. Collins et al., 1998).

Biocatalysis in Drug Metabolism

LY451395, a potent AMPA receptor potentiator, was subjected to microbial-based biocatalytic systems to produce mammalian metabolites, showcasing an innovative approach to metabolite production for NMR characterization and clinical investigations. This method offers a pathway to understand drug metabolism and develop analytical standards for monitoring drug metabolites (M. Zmijewski et al., 2006).

Sulfotransferase in Antibiotic Biosynthesis

The discovery of an arylsulfate sulfotransferase involved in the biosynthesis of liponucleoside antibiotics in Streptomycetes opened new avenues for antibiotic development. This enzyme catalyzes sulfate transfer from arylsulfates to liponucleosides, a critical step in producing sulfated antibiotics (Leonard Kaysser et al., 2010).

properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-21-10-12-26(13-11-21)34(30,31)28-16-14-27(15-17-28)19-22(29)20-32-24-8-5-9-25(18-24)33-23-6-3-2-4-7-23/h2-13,18,22,29H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWIMGGCWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC(=CC=C3)OC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

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